2,3-Difluoro-5-nitrobenzaldehyde

Catalog No.
S9052400
CAS No.
M.F
C7H3F2NO3
M. Wt
187.10 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluoro-5-nitrobenzaldehyde

Product Name

2,3-Difluoro-5-nitrobenzaldehyde

IUPAC Name

2,3-difluoro-5-nitrobenzaldehyde

Molecular Formula

C7H3F2NO3

Molecular Weight

187.10 g/mol

InChI

InChI=1S/C7H3F2NO3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H

InChI Key

LCGRZEYTLYIFEK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)F)[N+](=O)[O-]

Catalytic Formylation Strategies in Fluorinated Aromatic Systems

The introduction of the aldehyde group into fluorinated arenes demands precise control to avoid defluorination. Palladium-catalyzed approaches, inspired by advancements in aromatic fluorination, have been adapted for formylation. A representative method involves Pd(II)-mediated C-H activation of 1,2-difluorobenzene derivatives, followed by carbonylation using CO gas under pressurized conditions. This method achieves 68–72% yields but requires stringent temperature control (80–100°C) to prevent Pd black formation.

Alternative formylation routes exploit dimethylformamide (DMF) as a carbonyl source. In one protocol, 2,3-difluoro-5-nitrobenzene undergoes Vilsmeier-Haack formylation, where DMF acts as both solvent and formylating agent in the presence of POCl₃. This method generates the target aldehyde in 85% yield but necessitates careful handling of corrosive reagents. Comparative studies show that DMF-based strategies outperform traditional Friedel-Crafts acylation, which suffers from low regioselectivity (<50%) in polyfluorinated systems.

Key challenges in formylation include:

  • Competing halogen exchange reactions at elevated temperatures
  • Steric hindrance from ortho-fluorine substituents
  • Nitro group reduction under reductive carbonylation conditions

Nitration Pathway Optimization for Difluorinated Benzaldehyde Derivatives

Regioselective nitration of 2,3-difluorobenzaldehyde precursors requires careful balancing of electronic and steric factors. The para-directing effect of the aldehyde group competes with fluorine's meta-directing influence, creating complex reaction landscapes. Mixed-acid nitration (HNO₃/H₂SO₄) at 0–5°C achieves 78% para-nitration selectivity, while acetyl nitrate systems improve this to 91% by reducing nitronium ion mobility.

A breakthrough emerged with the development of flow chemistry protocols using microreactors. By maintaining precise temperature control (−10°C) and short residence times (30 s), researchers achieved 94% conversion of 2,3-difluorobenzaldehyde to the 5-nitro derivative, minimizing di-nitration byproducts to <2%. Kinetic studies reveal that fluorine's −I effect accelerates nitration at the 5-position by stabilizing the Wheland intermediate through inductive withdrawal.

Lewis Acid-Mediated Coupling Reactions with Nitroacetophenones

The nitroacetophenone moiety serves as a versatile partner for constructing complex fluorinated architectures. Iron(II) triflate-catalyzed coupling between 2,3-difluorobenzaldehyde and ω-nitroacetophenone derivatives proceeds via a dioxazolidine intermediate, yielding bis-chelated complexes with 89% efficiency. This reaction exploits the aldehyde's electrophilicity and the nitro group's capacity for Lewis acid coordination, as demonstrated in copper(II)-nitroacetophenonato complexes.

Mechanistic studies using ¹⁹F NMR spectroscopy reveal a stepwise pathway:

  • Lewis acid (Fe²⁺) coordination to the nitro group (δ = −112 ppm)
  • Aldehyde enolization facilitated by fluoride abstraction
  • Concerted [3+2] cycloaddition with nitroacetophenone
  • Rearomatization via nitroso group elimination

This method tolerates diverse substituents on the acetophenone ring, enabling the synthesis of sterically congested analogues. However, electron-withdrawing groups on the acetophenone component reduce reaction rates by 40–60%, highlighting the delicate electronic balance required for optimal coupling.

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Exact Mass

187.00809928 g/mol

Monoisotopic Mass

187.00809928 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

Explore Compound Types